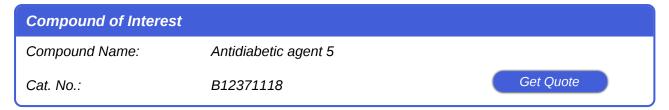


## Application of Metformin in 3D Organoid Culture for Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Metformin, a first-line therapy for type 2 diabetes, has been extensively studied for its glucose-lowering effects. The advent of three-dimensional (3D) organoid technology offers a more physiologically relevant in vitro system to dissect its mechanisms of action compared to traditional 2D cell cultures. Organoids, derived from pluripotent or adult stem cells, self-organize into structures that recapitulate the architecture and function of native organs, providing a powerful platform for disease modeling and drug screening.[1] This document outlines the application of Metformin in various organoid models relevant to diabetes research, including intestinal, pancreatic, and liver organoids. It provides detailed protocols for key experiments and summarizes the quantitative effects of Metformin on these systems.

### **Data Presentation**

The following tables summarize the quantitative effects of Metformin treatment on different 3D organoid models as reported in various studies.

## Table 1: Effects of Metformin on Intestinal Organoids



Parameter	Organoid Type	Metformin Concentrati on	Duration	Observed Effect	Reference
Gene Expression					
Slc2a1 (GLUT1)	Mouse Duodenal	1 mM	24 hours	Increased expression	[2][3]
Slc2a2 (GLUT2)	Mouse Duodenal	1 mM	24 hours	Decreased expression	[2][3]
Slc5a1 (SGLT1)	Mouse Duodenal	1 mM	24 hours	Decreased expression	[2][3]
Gdf15	Mouse Duodenal	1 mM	24 hours	Increased expression	[2]
LGR5	Colorectal Cancer	10 mM	Not Specified	Decreased expression	[4]
Metabolic Function					
Glucose Uptake	Intestinal Cell Lines	Not Specified	Not Specified	Increased	[5]
Glycolysis Rate	Intestinal Cells	Not Specified	Not Specified	Increased	[2]
Cell Proliferation					
Cell Proliferation	Intestinal Organoids	Not Specified	Not Specified	Inhibited	[6][7]

**Table 2: Effects of Metformin on Pancreatic Organoids** 



Parameter	Organoid Type	Metformin Concentrati on	Duration	Observed Effect	Reference
Cancer Stemness					
CD24, CD44, CD133	PDAC Organoids	10 μΜ	Not Specified	Attenuated transcription	[8]
LGR5	PDAC Organoids	10 μΜ	Not Specified	Reduced expression	[8]
Cell Viability					
Cell Viability	PDAC Organoids	Not Specified	48 hours	No significant difference	[8]
Beta Cell Viability	Pancreatic Models	Not Specified	High glucose	Maintained	[6][7]

**Table 3: Effects of Metformin on Liver Organoids** 

Parameter	Organoid Type	Metformin Concentrati on	Duration	Observed Effect	Reference
Lipid Accumulation					
Lipid Droplet Size	Human Liver Organoids	1 μΜ	24 hours	Significantly reduced	[9]
Cellular Lipid Content	Liver Models	Not Specified	Not Specified	Reduced	[6][7]
Cell Viability					
Cell Viability	Patient- Derived HCC	2-2.5 mM	6 days	Reduced	[10]



### **Experimental Protocols**

## Protocol 1: General Culture of Human Pancreatic Ductal Adenocarcinoma (PDAC) Organoids

This protocol is adapted from established methods for generating and maintaining patient-derived PDAC organoids.[8][11][12]

#### Materials:

- Patient-derived PDAC tissue or xenografts
- Collagenase/Dispase
- Accutase
- DMEM+Glutamax
- ROCK Inhibitor (Y-27632)
- Matrigel (Growth factor reduced)
- PancreaCult™ Organoid Growth Medium (Human)
- Wash Medium (e.g., Advanced DMEM/F12)
- 15 mL and 50 mL conical tubes
- 24-well and 96-well culture plates

#### Procedure:

- Tissue Digestion: Mince the PDAC tissue into ~1-2 mm pieces and digest in a solution containing Collagenase/Dispase at 37°C with gentle agitation to obtain a single-cell suspension.
- Cell Seeding: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in Matrigel and seed 40 µL domes into a pre-warmed 24-well plate.



- Organoid Formation: Allow the Matrigel to solidify at 37°C for 15-20 minutes. Add 500 μL of complete PancreaCult™ Organoid Growth Medium supplemented with ROCK inhibitor to each well.
- Maintenance: Culture the organoids at 37°C and 5% CO2. Change the medium every 2-3 days.
- Passaging: After 5-7 days, when organoids are dense and show dark centers, passage them. Mechanically disrupt the Matrigel domes, collect the organoids, and treat with Accutase to generate smaller fragments or single cells. Re-plate in fresh Matrigel at a 1:2 to 1:4 split ratio.

## Protocol 2: Metformin Treatment and Viability Assay of Pancreatic Organoids

#### Materials:

- Established pancreatic organoid cultures (from Protocol 1)
- Metformin stock solution
- 96-well plate
- CellTiter-Glo® 3D Cell Viability Assay reagent
- Luminometer

#### Procedure:

- Seeding for Assay: Harvest and dissociate organoids into small fragments. Count the organoids and seed a desired number (e.g., 100-200 organoids) in 40 μL of Matrigel per well of a 96-well plate.
- Metformin Treatment: After 24 hours, add fresh culture medium containing the desired concentrations of Metformin (e.g., 10  $\mu$ M for cancer stemness studies) or vehicle control.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).



Viability Assay: a. Thaw the CellTiter-Glo® 3D reagent to room temperature. b. Add a volume
of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well. c. Mix the
contents by orbital shaking for 5 minutes to induce cell lysis. d. Incubate at room temperature
for an additional 25 minutes to stabilize the luminescent signal. e. Measure luminescence
using a plate-reading luminometer.

## Protocol 3: Glucose Uptake Assay in Intestinal Organoids

This protocol is based on the finding that Metformin increases glucose uptake in intestinal cells. [2][5]

#### Materials:

- Established intestinal organoid cultures
- Metformin
- 2-NBDG (a fluorescent glucose analog)
- Krebs-Ringer Bicarbonate (KRB) buffer
- Fluorescence microscope or plate reader

#### Procedure:

- Organoid Preparation: Culture intestinal organoids in a 96-well plate.
- Metformin Pre-treatment: Treat the organoids with Metformin (e.g., 1 mM) for 24 hours.
- Glucose Starvation: Wash the organoids with glucose-free KRB buffer and incubate for 1 hour at 37°C.
- 2-NBDG Incubation: Add KRB buffer containing 2-NBDG (e.g., 100 μM) and incubate for 30 minutes at 37°C.
- Washing: Wash the organoids three times with ice-cold KRB buffer to remove excess 2-NBDG.

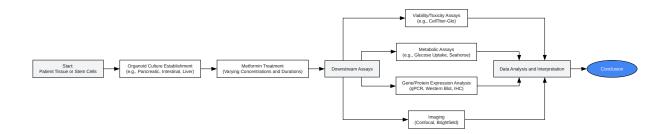


• Imaging and Quantification: a. Image the organoids using a fluorescence microscope. b. Alternatively, lyse the organoids and measure the fluorescence intensity using a microplate reader.

## **Signaling Pathways and Visualizations**

Metformin exerts its effects through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and a general experimental workflow.

## **Experimental Workflow for Metformin Treatment of Organoids**

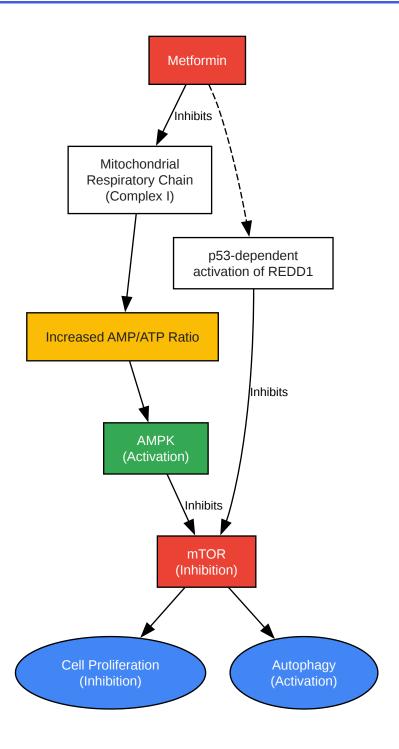


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Caption: General experimental workflow for studying the effects of Metformin on 3D organoids.

# Metformin's Mechanism of Action via AMPK and mTOR Signaling



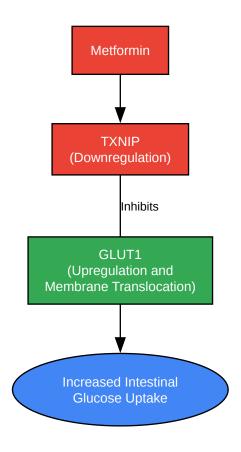


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Caption: Metformin activates AMPK and inhibits mTOR signaling, impacting cell proliferation and autophagy.

## Metformin's Regulation of Intestinal Glucose Transport via the TXNIP-GLUT1 Axis



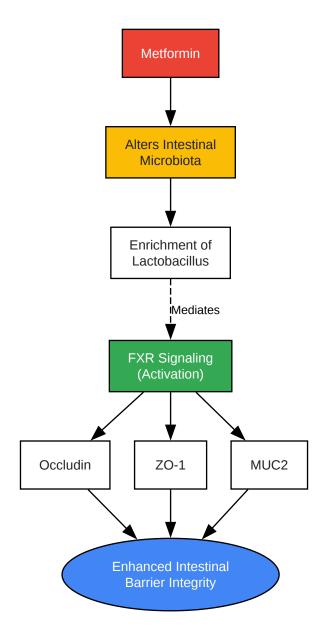


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Caption: Metformin enhances intestinal glucose uptake by downregulating TXNIP, a GLUT1 inhibitor.

# Metformin's Effect on Intestinal Barrier Integrity via FXR Signaling





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Caption: Metformin enhances intestinal barrier function through microbiota-mediated activation of FXR signaling.

### Conclusion

The use of 3D organoid models provides an invaluable tool for elucidating the multifaceted mechanisms of antidiabetic agents like Metformin. The data and protocols presented herein demonstrate how organoid systems can be leveraged to study the effects of Metformin on glucose metabolism, cell signaling, and interactions with the gut microbiota. These advanced in



vitro models are poised to accelerate the discovery and development of novel therapeutic strategies for diabetes and related metabolic disorders.

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